(2-Chloro-4-fluoro-5-nitrophenyl)methanamine
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Overview
Description
(2-Chloro-4-fluoro-5-nitrophenyl)methanamine is an organic compound with the molecular formula C7H6ClFN2O2 It is a derivative of aniline, where the aniline ring is substituted with chloro, fluoro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-fluoro-5-nitrophenyl)methanamine typically involves the nitration of 2-chloro-4-fluoroaniline followed by reduction and subsequent amination. The nitration step introduces the nitro group, and the reduction step converts the nitro group to an amine. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-fluoro-5-nitrophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while reduction of the nitro group results in the formation of an amine.
Scientific Research Applications
(2-Chloro-4-fluoro-5-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Chloro-4-fluoro-5-nitrophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The chloro, fluoro, and nitro groups play a crucial role in determining the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-4-nitrophenyl)methanamine hydrochloride
- (2-Fluoro-5-nitrophenyl)methanamine hydrochloride
- Methanone, (2-amino-5-chlorophenyl)(2-fluorophenyl)-
Uniqueness
(2-Chloro-4-fluoro-5-nitrophenyl)methanamine is unique due to the specific combination of chloro, fluoro, and nitro groups on the aniline ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H6ClFN2O2 |
---|---|
Molecular Weight |
204.58 g/mol |
IUPAC Name |
(2-chloro-4-fluoro-5-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H6ClFN2O2/c8-5-2-6(9)7(11(12)13)1-4(5)3-10/h1-2H,3,10H2 |
InChI Key |
HOQDQFKOPHVLAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)CN |
Origin of Product |
United States |
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